3-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1,3-dihydro-2H-indol-2-one
Description
3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals . This compound, in particular, features a unique structure that combines a chlorophenyl group, a furan ring, and an indole moiety, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H14ClNO2 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H14ClNO2/c20-16-7-3-1-6-14(16)18-10-9-12(23-18)11-15-13-5-2-4-8-17(13)21-19(15)22/h1-10,15H,11H2,(H,21,22) |
InChI Key |
HPVYSAOMKQLRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl group, and the construction of the indole moiety. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl reagents in the presence of catalysts to ensure selective substitution.
Construction of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis or the use of indole precursors.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their substituents and biological activities.
Furan Derivatives: Compounds like furan-2-carboxylic acid and 2-furylmethanol share the furan ring but have different functional groups and properties.
Chlorophenyl Compounds: Compounds like 2-chlorophenol and 2-chlorobenzaldehyde share the chlorophenyl group but differ in their overall structure and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
